molecular formula C6H5FN4 B13113130 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B13113130
M. Wt: 152.13 g/mol
InChI Key: YGFUBYQMIKHJDO-UHFFFAOYSA-N
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Description

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic displacement of a chloromethyl derivative with a suitable amine, followed by cyclization . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. This compound’s specific structure allows it to interact with molecular targets in a distinct manner, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C6H5FN4/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H,(H2,8,10)

InChI Key

YGFUBYQMIKHJDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1F)N

Origin of Product

United States

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